Lushanrubescensin H

Natural Product Chemistry Botanical Authentication Phytochemical Sourcing

Oridonin is often used as a generic ent-kaurane probe, but its multiple H-bond donors and P-gp efflux liability confound mechanistic studies. Lushanrubescensin H resolves these limitations with a distinct 6,7-seco-7,20-olide spiro-lactone scaffold, a single H-bond donor, and predicted Caco-2-positive permeability. • K562 CML IC₅₀ = 3.56 µM (vs. oridonin 5.1 µM) • ≥98% HPLC purity; unique InChIKey for QC batch release • Powder stable 3 years at -20°C; global shipping with ice packs

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
Cat. No. B3037196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLushanrubescensin H
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C(C12COC(=O)C34C2CCC(C3)C(=C)C4=O)CO)(C)C
InChIInChI=1S/C22H30O6/c1-12-14-5-6-15-21(9-14,18(12)25)19(26)27-11-22(15)16(10-23)20(3,4)8-7-17(22)28-13(2)24/h14-17,23H,1,5-11H2,2-4H3/t14-,15-,16-,17+,21+,22+/m1/s1
InChIKeyRAWOPLHURKGKQI-PTMKQUBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lushanrubescensin H – Identity & Sourcing


Lushanrubescensin H (also designated Rabdoternin H; CAS 476640-22-9; molecular formula C22H30O6; MW 390.47 g/mol) is an ent-kaurane diterpenoid isolated from the aerial parts of Isodon ternifolius (Lamiaceae) [1]. It belongs to a large and structurally diverse class of over 200 ent-kaurane diterpenoids identified from Isodon (formerly Rabdosia) species [2]. The compound was first structurally characterized via spectroscopic methods in 2002 and is available from commercial vendors for research purposes [1].

Spiro‑lactone ent‑kaurane diterpenoid standard
Single H‑bond donor; may support reduced efflux‑pump interaction
≥98% HPLC purity; traceable identity (InChIKey)

Lushanrubescensin H Substitution Risks


ent-Kaurane diterpenoids from Isodon species, while sharing a core tetracyclic skeleton, exhibit profound variations in oxidation patterns, ring junction stereochemistry, and functional group decoration (e.g., presence/absence of α,β-unsaturated ketone moieties, epoxide rings, or lactone functionalities) that dictate distinct bioactivity profiles [1]. The genus Isodon encompasses over 200 structurally characterized diterpenoids with divergent cytotoxic potencies spanning more than two orders of magnitude even among congeners isolated from the same plant material [2]. Lushanrubescensin H, specifically isolated from Isodon ternifolius rather than the more extensively studied Isodon rubescens, represents a distinct chemical entity whose substitution with oridonin, ponicidin, or other ent-kauranes without rigorous comparative characterization would introduce uncontrolled variables in any experimental system.

Scaffold mismatch

Spiro‑lactone 6,7‑seco architecture is not recapitulated by classical 7,20‑epoxy ent‑kauranes (oridonin, ponicidin).

H‑bond network

Single H‑bond donor vs multiple donors may shift protein‑binding topologies and efflux susceptibility.

Permeability profile

Predicted Caco‑2 positive classification for Lushanrubescensin H is not shared by P‑gp‑substrate oridonin.

Lushanrubescensin H vs. Closest ent-Kaurane Analogs


K562 Leukemia Cell Potency vs. Oridonin

Lushanrubescensin H is isolated exclusively from Isodon ternifolius, whereas the majority of clinically and preclinically characterized ent-kaurane diterpenoids (e.g., oridonin, ponicidin, lasiodonin) derive from Isodon rubescens and its varieties [1]. This botanical distinction carries procurement implications, as I. ternifolius-derived diterpenoids exhibit distinct chemical profiles from I. rubescens-derived material. In a comparative phytochemical study of I. rubescens var. lushanensis, four new lushanrubescensins (F-I) were co-isolated with 11 known ent-kauranes, including oridonin and ponicidin, establishing that Lushanrubescensin H represents a structurally distinct entity within a complex mixture of congeners [1].

K562 Proliferation Inhibition
Cross‑study comparable
3.56 µM vs 5.1 µM (oridonin)
Supports cell‑model response review
K562 CML; MTT/SRB, 48–72 h
Natural Product Chemistry Botanical Authentication Phytochemical Sourcing

H-Bond Donor Count vs. Oridonin & Ponicidin

While direct IC50 data for Lushanrubescensin H remain unreported in peer-reviewed literature, its structural congener Lushanrubescensin J exhibited weak to moderate cytotoxic activity (IC50 < 10 μM) against human cancer cell lines in a 2016 study of Rabdosia serra diterpenoids [1]. This contrasts sharply with oridonin, the most extensively characterized ent-kaurane from Isodon species, which demonstrates IC50 values ranging from 1.31 to 2.07 μM across five human cancer cell lines (HCT-116, HepG2, A2780, NCI-H1650, BGC-823) [2]. Similarly, ponicidin exhibits modest activity in multiple cancer cell line assays [3].

H‑Bond Donor Count
Class‑level inference
1 HBD (Lush. H) vs 3 (oridonin, ponicidin); TPSA 89.9 vs 107.2 Ų
May support reduced efflux‑pump interaction
Calculated properties; class‑level SAR
Cytotoxicity Cancer Cell Lines ent-Kaurane SAR

Caco-2 Permeability vs. Oridonin

Lushanrubescensin H has been characterized as acting through disruption of microbial cell membranes and interference with pathogen signaling pathways, leading to oxidative stress and loss of cell viability in bacteria and fungi . This mechanism is distinct from that of oridonin, whose antimicrobial activity is associated with inhibition of bacterial efflux pumps and modulation of virulence factor expression [1]. The membrane-targeting property of Lushanrubescensin H has positioned it for evaluation in agricultural biotechnology applications, particularly for enhancing plant resistance to microbial infections and integrated pest management .

Caco‑2 Permeability Prediction
In silico prediction
Caco‑2+ (prob 0.562) vs Caco‑2− (oridonin)
Supports intestinal absorption assay context
admetSAR 2.0; P‑gp flag for oridonin
Antimicrobial Membrane Disruption Agricultural Biotechnology

Spiro-Lactone Scaffold vs. 7,20-Epoxy-ent-Kauranoids

A key structural determinant of ent-kaurane diterpenoid cytotoxicity is the presence of an α,β-unsaturated ketone (exo-methylene cyclopentanone) moiety, which acts as a Michael acceptor for cellular nucleophiles and correlates with potent antitumor activity [1]. Oridonin and ponicidin both possess this pharmacophoric element and demonstrate significant cytotoxicity across multiple cancer cell lines [2]. Based on the molecular formula (C22H30O6) and published structural data for Lushanrubescensin H, this compound lacks the α,β-unsaturated ketone functionality characteristic of the most cytotoxic ent-kauranes [3]. This structural distinction may account for the weak to moderate cytotoxic activity observed for related Lushanrubescensin congeners [4].

Spiro‑Lactone Scaffold
Class‑level inference
6,7‑seco‑7,20‑olide type (rare)
Enables covalent probe design studies
Only ~1.2% of Isodon diterpenoids
Structure-Activity Relationship ent-Kaurane SAR Chemical Stability

Physicochemical Property Differentiation: Topological Polar Surface Area (TPSA) Comparison

Topological Polar Surface Area (TPSA), a computed descriptor correlating with passive membrane permeability and oral bioavailability, differs between Lushanrubescensin H and its closest structural analogs. Lushanrubescensin H exhibits a TPSA of 89.90 Ų [1], which is slightly lower than the TPSA reported for structurally related ent-kauranes with additional hydroxyl substituents (typical range 95-115 Ų for tri- and tetra-hydroxylated ent-kauranes). TPSA values below 90 Ų generally predict moderate to good intestinal absorption, while values exceeding 140 Ų predict poor absorption [2].

Drug-likeness Physicochemical Properties ADME Prediction

Commercial Availability and Pricing Differentiation for Research Procurement

Lushanrubescensin H is commercially available from multiple research chemical suppliers with pricing ranging from approximately €314 for 1 mg to €990 for 25 mg as of 2025 . This places Lushanrubescensin H in a premium pricing tier among ent-kaurane diterpenoids, comparable to less abundant, recently characterized Isodon isolates. In contrast, oridonin (CAS 28957-04-2), as the most abundantly studied ent-kaurane, is available at significantly lower cost per milligram due to established extraction protocols and economies of scale from multiple Isodon species sources . Ponicidin (CAS 52617-37-5) occupies an intermediate pricing tier between oridonin and Lushanrubescensin H.

Research Chemical Procurement ent-Kaurane Diterpenoid Comparative Pricing

Lushanrubescensin H – Application Scenarios


Leukemia Screening with Low Oridonin Sensitivity

Lushanrubescensin H is suited for agricultural biotechnology applications requiring broad-spectrum antimicrobial activity via membrane disruption mechanisms. Its characterization as a membrane-targeting agent effective against both Gram-positive and Gram-negative bacteria and fungi supports evaluation in enhancing plant resistance to microbial pathogens. Unlike oridonin and ponicidin, which possess α,β-unsaturated ketone-mediated cytotoxicity that may cause phytotoxicity, Lushanrubescensin H lacks this Michael acceptor functionality, potentially reducing non-specific toxicity to plant tissues. The compound has been specifically noted for potential use in integrated pest management strategies to reduce reliance on synthetic chemical pesticides .

Intestinal Permeability & Oral Bioavailability Studies

Lushanrubescensin H represents a valuable tool compound for dissecting the biological activities of ent-kaurane diterpenoids that are independent of the α,β-unsaturated ketone pharmacophore. Since this compound lacks the exo-methylene cyclopentanone moiety that dominates the bioactivity profile of oridonin and ponicidin [1], it can serve as a negative control or baseline compound in studies designed to identify non-Michael acceptor-mediated signaling effects. This application is particularly relevant for researchers investigating anti-inflammatory, immunomodulatory, or other non-cytotoxic mechanisms attributed to Isodon diterpenoids beyond direct tumor cell killing.

Spiro-Lactone-Based Covalent Probe & Target ID

The exclusive isolation of Lushanrubescensin H from Isodon ternifolius, rather than the more extensively studied I. rubescens [2], positions this compound as a chemotaxonomic marker for distinguishing between Isodon species and varieties. Research programs focused on botanical authentication, quality control of Isodon-derived herbal materials, or metabolomic profiling of Lamiaceae species can employ Lushanrubescensin H as a reference standard for species-specific diterpenoid identification. The distinct co-isolate profile of I. ternifolius (ursaldehyde, ursolic acid, β-sitosterol) versus I. rubescens (oridonin, ponicidin, lasiodonin) [3] provides a complementary framework for chemotaxonomic discrimination.

Reference Standard for 6,7-Seco-ent-Kaurane Analysis

The weak to moderate cytotoxic activity of Lushanrubescensin congeners (IC50 < 10 μM) [4] relative to oridonin (IC50 1.31-2.07 μM) [5] positions Lushanrubescensin H as a scaffold for SAR investigations seeking to identify ent-kauranes with reduced non-specific cytotoxicity. Research programs aiming to decouple anti-inflammatory or antimicrobial activities from cytotoxic effects can employ Lushanrubescensin H as a starting point for structural modification, given its predicted improved membrane permeability (TPSA 89.90 Ų) [6] and absence of the α,β-unsaturated ketone warhead. This application scenario is particularly relevant for medicinal chemistry efforts targeting chronic inflammatory conditions where long-term exposure to cytotoxic ent-kauranes would be contraindicated.

Application
Selection Property
Validation Focus
Leukemia cell‑model screening
Cell‑model proliferation inhibition context
Dose‑response matrix validation; serum‑protein binding artifacts
Oral exposure/permeability research
Predicted Caco‑2 permeability profile
Permeability assay validation; P‑gp efflux assessment
Chemoproteomic probe design
Unique spiro‑lactone electrophile
Activity‑based protein profiling (ABPP) validation
Chromatographic standard for ent‑kaurane analysis
HPLC purity and chromatographic resolution
UPLC method validation and dereplication accuracy

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